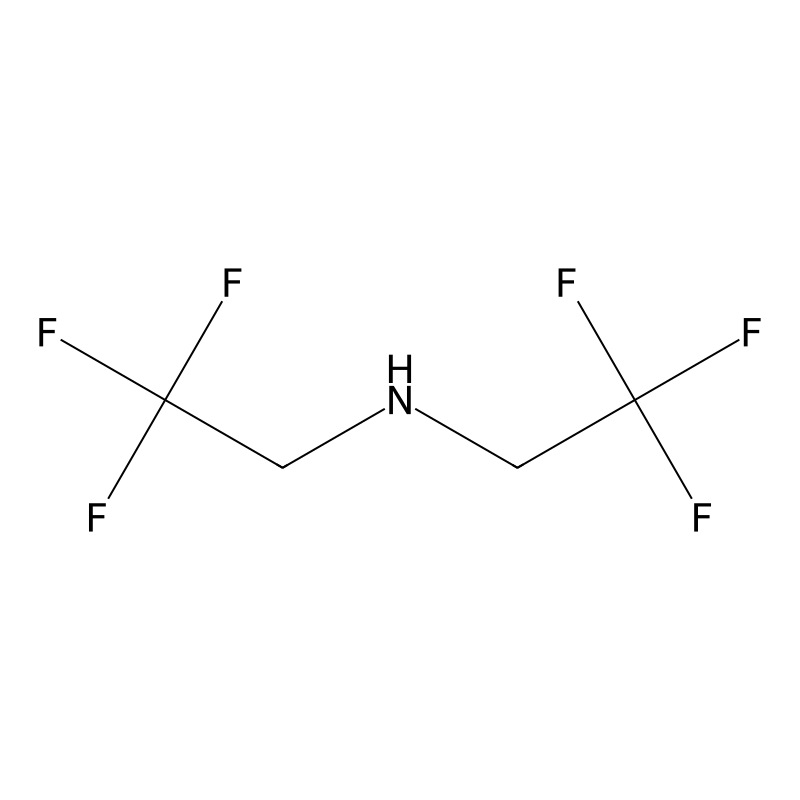

Bis(2,2,2-trifluoroethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals

Scientific Field: Pharmaceuticals

Application Summary: Bis(2,2,2-trifluoroethyl)amine is used in the pharmaceutical industry, specifically in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples .

Battery Technology

Scientific Field: Battery Technology

Application Summary: Bis(2,2,2-trifluoroethyl) carbonate (DFDEC), a derivative of Bis(2,2,2-trifluoroethyl)amine, is used as an electrolyte additive in lithium-ion batteries .

Methods of Application: DFDEC is added to the electrolyte solution in lithium-ion batteries. Its remarkable thermal and electrochemical stability make it an excellent choice for use in high-temperature and high-voltage applications .

Results or Outcomes: The use of DFDEC enhances the performance and stability of lithium-ion batteries, particularly in high-temperature and high-voltage conditions .

Laboratory Chemicals

Scientific Field: Chemistry

Application Summary: Bis(2,2,2-trifluoroethyl)amine is used as a laboratory chemical . It is used in various chemical reactions due to its unique properties.

Methods of Application: The specific methods of application can vary widely depending on the particular chemical reaction being performed. It is typically used as a reagent.

Results or Outcomes: The results or outcomes can also vary widely depending on the specific chemical reaction. In general, the use of Bis(2,2,2-trifluoroethyl)amine can facilitate certain chemical reactions or improve the yield of the desired product .

Manufacture of Substances

Scientific Field: Industrial Chemistry

Application Summary: Bis(2,2,2-trifluoroethyl)amine is used in the manufacture of various substances . Its unique properties make it a valuable component in the synthesis of certain materials.

Methods of Application: The specific methods of application depend on the particular substance being manufactured. It is typically used as a reagent in a chemical synthesis process.

Results or Outcomes: The use of Bis(2,2,2-trifluoroethyl)amine can improve the efficiency of the manufacturing process or enhance the properties of the final product .

Scientific Research and Development

Scientific Field: Research and Development

Application Summary: Bis(2,2,2-trifluoroethyl)amine is used in scientific research and development . It is used in various experiments and studies due to its unique properties.

Methods of Application: The specific methods of application can vary widely depending on the particular experiment or study being conducted. It is typically used as a reagent.

Results or Outcomes: The results or outcomes can also vary widely depending on the specific experiment or study. In general, the use of Bis(2,2,2-trifluoroethyl)amine can facilitate certain experiments or improve the accuracy of the results .

Bis(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C4H5F6N and a molecular weight of approximately 181.08 g/mol. It consists of two 2,2,2-trifluoroethyl groups attached to a nitrogen atom. The compound is characterized by its trifluoromethyl groups which contribute to its chemical stability and unique reactivity profile. It is often used in various chemical syntheses and as an intermediate in the production of other fluorinated compounds .

There is no current research available on a specific mechanism of action for BTFEA. Its mechanism would depend on the intended application.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles.

- Fluorination Reactions: The presence of trifluoromethyl groups allows for specific reactivity patterns that can be exploited in synthetic chemistry.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or related structures.

These reactions highlight the versatility of bis(2,2,2-trifluoroethyl)amine in synthetic organic chemistry .

Several methods exist for synthesizing bis(2,2,2-trifluoroethyl)amine. Some notable methods include:

- Fluorination of Ethylamine: This involves the radical reaction of ethylamine with fluorinated reagents .

- Reduction Reactions: Trifluoroacetyl derivatives can be reduced using lithium aluminum hydride to yield bis(2,2,2-trifluoroethyl)amine as a by-product .

- Condensation Reactions: Reacting trifluoroacetaldehyde with amines under specific conditions can also lead to the formation of this compound .

These methods demonstrate the compound's accessibility through various synthetic pathways.

Bis(2,2,2-trifluoroethyl)amine finds applications in several areas:

- Organic Synthesis: It serves as an intermediate in the synthesis of other fluorinated compounds.

- Electrolyte Solutions: Due to its unique properties, it has been explored as an electrolyte co-solvent in lithium-sulfur batteries .

- Chemical Research: Its reactivity makes it valuable for studying reaction mechanisms involving fluorinated species.

These applications underscore the compound's significance in both industrial and research settings.

Interaction studies involving bis(2,2,2-trifluoroethyl)amine focus on its reactivity with various substrates. The presence of electronegative fluorine atoms influences its interaction profile with biological molecules and other chemical species. Understanding these interactions is crucial for predicting its behavior in different environments and potential applications in drug design or materials science.

Several compounds share structural similarities with bis(2,2,2-trifluoroethyl)amine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2,2-Trifluoroethylamine | C3H4F3N | A simpler amine with one trifluoromethyl group |

| Tris(2,2,2-trifluoroethyl)amine | C6H9F9N | Contains three trifluoromethyl groups |

| Bis(trifluoromethyl)amine | C4H4F6N | Contains two trifluoromethyl groups |

Uniqueness

Bis(2,2,2-trifluoroethyl)amine is unique due to its dual trifluoromethyl substitution on nitrogen which enhances its stability and reactivity compared to simpler analogs like 2,2,2-trifluoroethylamine. Its specific structure allows for distinct interactions in

XLogP3

GHS Hazard Statements

H225 (28.57%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (14.29%): Flammable liquid and vapor [Warning Flammable liquids];

H302+H312+H332 (28.57%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (85.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (85.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant